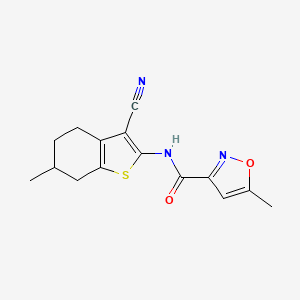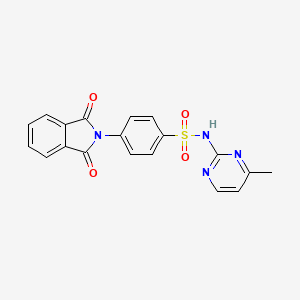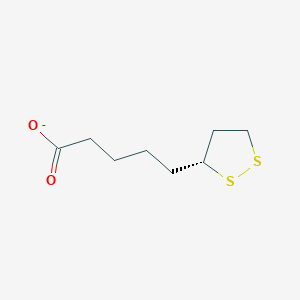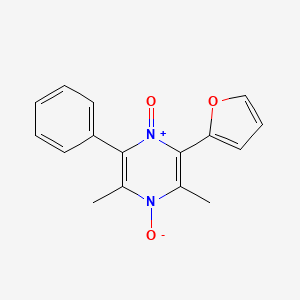![molecular formula C17H13F6NO3 B1223979 N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B1223979.png)
N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-4-methoxybenzamide is a member of benzamides.
Applications De Recherche Scientifique
Optical Properties and Polymer Applications :
- Hajduk et al. (2010) compared the optical properties of derivatives of this compound, highlighting their potential in polymer optoelectronic devices. The study focused on how spinning rate and solution concentration influenced the optical properties of polymer thin films based on these compounds (Hajduk et al., 2010).
Antimicrobial Screening :
- Desai et al. (2013) conducted a study on a series of derivatives, including those of N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-4-methoxybenzamide, for their antibacterial and antifungal activities. This research provided insights into the potential therapeutic interventions for microbial diseases (Desai et al., 2013).
Molecular Structure Analysis :
- Karabulut et al. (2014) investigated the molecular structure of a related compound, N-3-hydroxyphenyl-4-methoxybenzamide. They used single crystal X-ray diffraction and DFT calculations to evaluate the influence of intermolecular interactions on molecular geometry (Karabulut et al., 2014).
G Protein-Coupled Receptor Agonists :
- Wei et al. (2018) discovered a series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives, which included variations of the core compound , as potent agonists for G protein-coupled receptor-35. This study has implications for the treatment of pain, inflammatory, and metabolic diseases (Wei et al., 2018).
Cardioprotective Agents :
- Cheng et al. (2006) explored derivatives of this compound as malonyl-coenzyme A decarboxylase inhibitors, which showed promise as cardioprotective agents. This could be significant for treating ischemic heart diseases (Cheng et al., 2006).
Radiofluorination for Cerebral Imaging :
- Kronenberg et al. (2007) synthesized a fluorine-18-labelled derivative for potential use in cerebral imaging with positron emission tomography, highlighting its application in neuroimaging (Kronenberg et al., 2007).
Bactericidal Activity Against MRSA :
- Zadrazilova et al. (2015) assessed the bactericidal activity of substituted benzamide derivatives against methicillin-resistant Staphylococcus aureus (MRSA), showing their potential in combating resistant bacterial strains (Zadrazilova et al., 2015).
Propriétés
Nom du produit |
N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-4-methoxybenzamide |
|---|---|
Formule moléculaire |
C17H13F6NO3 |
Poids moléculaire |
393.28 g/mol |
Nom IUPAC |
N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-4-methoxybenzamide |
InChI |
InChI=1S/C17H13F6NO3/c1-27-13-8-2-10(3-9-13)14(25)24-12-6-4-11(5-7-12)15(26,16(18,19)20)17(21,22)23/h2-9,26H,1H3,(H,24,25) |
Clé InChI |
QKKZXYRDUGFEDQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-methoxyphenyl)-5-methyl-3-[(2-methylphenyl)methyl]-4-oxo-6-thieno[2,3-d]pyrimidinecarboxamide](/img/structure/B1223899.png)

![1-cyclopentyl-1-[(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-3-ethylthiourea](/img/structure/B1223901.png)
![2-[(R)-4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl]nicotinate](/img/structure/B1223905.png)

![N-[(3Z)-3-[1-cyano-2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethylidene]isoindol-1-yl]thiophene-2-carboxamide](/img/structure/B1223907.png)

![2-[[[2-Amino-1-(3-methoxypropyl)-3-pyrrolo[3,2-b]quinoxalinyl]-oxomethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid ethyl ester](/img/structure/B1223912.png)
![2-[(2-methyl-4-benzofuro[3,2-d]pyrimidinyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B1223914.png)
![2-(2-Bromophenyl)-5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B1223915.png)
![3-[[[4-(Phenylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]thio]methyl]-1,2,3-benzotriazin-4-one](/img/structure/B1223917.png)
![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B1223918.png)
![1-(4-Fluorophenyl)-1-cyclopentanecarboxylic acid [2-oxo-2-(4-sulfamoylanilino)ethyl] ester](/img/structure/B1223922.png)